2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole is a complex organic compound featuring a benzimidazole core substituted with nitrophenyl groups
Vorbereitungsmethoden
The synthesis of 2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with 4-nitrobenzaldehyde under acidic conditions to form the benzimidazole core. This is followed by the introduction of the 4-nitrophenylmethyl group through a nucleophilic substitution reaction. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like sodium borohydride.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include sodium borohydride for reduction and nitric acid for nitration. Major products formed from these reactions include amino derivatives and nitroso compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly as an anti-cancer agent.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to active sites, thereby preventing substrate binding. The nitrophenyl groups can also participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole include:
4-Methyl-2-nitrophenyl isothiocyanate: Similar in structure but with an isothiocyanate group.
2-Nitrophenyl-4-nitrophenylacetic acid, methyl ester: Contains nitrophenyl groups but with different functional groups.
4-Nitrophenyl isocyanate: Shares the nitrophenyl moiety but with an isocyanate group. The uniqueness of this compound lies in its benzimidazole core, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
54821-03-3 |
---|---|
Molekularformel |
C20H14N4O4 |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-1-[(4-nitrophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C20H14N4O4/c25-23(26)16-9-5-14(6-10-16)13-22-19-4-2-1-3-18(19)21-20(22)15-7-11-17(12-8-15)24(27)28/h1-12H,13H2 |
InChI-Schlüssel |
RQJPMQCTRFMZIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.